2-((2,4-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide
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Overview
Description
2-((2,4-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide is an organic compound with the molecular formula C12H18N2O. This compound is known for its unique chemical structure, which includes a dimethylphenyl group attached to an amino group, and a methylcarbamoyl group attached to a propanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide typically involves the reaction of 2,4-dimethylaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using advanced analytical techniques such as HPLC and NMR to ensure the desired product is formed. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-((2,4-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dimethylphenyl)amino)acetamide
- 2-((2,4-Dimethylphenyl)amino)butanamide
- 2-((2,4-Dimethylphenyl)amino)pentanamide
Uniqueness
2-((2,4-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-N-(methylcarbamoyl)propanamide |
InChI |
InChI=1S/C13H19N3O2/c1-8-5-6-11(9(2)7-8)15-10(3)12(17)16-13(18)14-4/h5-7,10,15H,1-4H3,(H2,14,16,17,18) |
InChI Key |
VNOMKSFEGOCMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C(=O)NC(=O)NC)C |
Origin of Product |
United States |
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